molecular formula C15H12N4O4 B15015591 Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone CAS No. 20710-28-5

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone

Cat. No.: B15015591
CAS No.: 20710-28-5
M. Wt: 312.28 g/mol
InChI Key: RLSRMSQNTNYDMC-LVVPDBGKSA-N
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Description

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C15H12N4O4. It is a derivative of cinnamaldehyde, where the aldehyde group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using acetic acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone .

Industrial Production Methods: The process may involve the use of automated reactors and purification systems to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamaldehyde, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate. This intermediate then undergoes elimination to form the hydrazone. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone, which is the primary site of reaction .

Comparison with Similar Compounds

  • Cinnamaldehyde hydrazone
  • 2,4-Dinitrophenylhydrazone
  • Cinnamic aldehyde

Comparison: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is unique due to the presence of both the cinnamaldehyde and 2,4-dinitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. For example, while cinnamaldehyde hydrazone primarily reacts with carbonyl compounds, the addition of the 2,4-dinitrophenyl group enhances its reactivity and stability .

Properties

CAS No.

20710-28-5

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline

InChI

InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+

InChI Key

RLSRMSQNTNYDMC-LVVPDBGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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